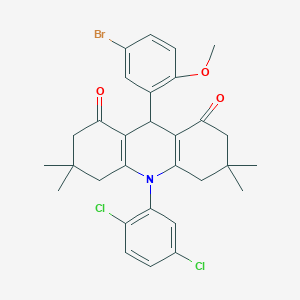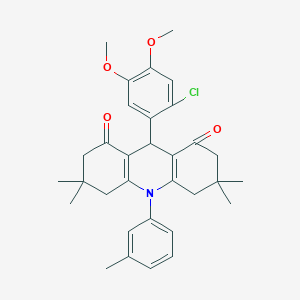![molecular formula C28H28N2O3 B307540 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2,4,6-trimethoxyphenyl)methyl]-1H-indole](/img/structure/B307540.png)
2-methyl-3-[(2-methyl-1H-indol-3-yl)(2,4,6-trimethoxyphenyl)methyl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-3-[(2-methyl-1H-indol-3-yl)(2,4,6-trimethoxyphenyl)methyl]-1H-indole is a chemical compound with a complex structure that has been of great interest to scientists in the field of medicinal chemistry. This compound is also known as AG-1478, and it has been used in various scientific studies to investigate its potential as a therapeutic agent for different diseases.
Mécanisme D'action
The mechanism of action of 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2,4,6-trimethoxyphenyl)methyl]-1H-indole involves its ability to selectively inhibit the activity of the EGFR. This inhibition prevents the receptor from activating downstream signaling pathways that are involved in cell proliferation and survival. As a result, the growth and spread of cancer cells are inhibited, leading to a potential therapeutic effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2,4,6-trimethoxyphenyl)methyl]-1H-indole have been extensively studied in various in vitro and in vivo models. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which may have potential therapeutic applications in other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2,4,6-trimethoxyphenyl)methyl]-1H-indole in lab experiments is its selectivity for the EGFR. This allows researchers to investigate the role of this receptor in various diseases and to test the potential therapeutic effects of inhibiting its activity. However, one of the limitations of using this compound is its complex structure, which makes it difficult to synthesize and purify.
Orientations Futures
There are several future directions for research on 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2,4,6-trimethoxyphenyl)methyl]-1H-indole. One potential area of research is the development of more efficient and cost-effective methods for synthesizing this compound. Additionally, further studies are needed to investigate the potential therapeutic effects of this compound in other diseases such as inflammation, neurodegenerative diseases, and cardiovascular diseases. Finally, more research is needed to investigate the potential side effects and toxicity of this compound in humans.
Méthodes De Synthèse
The synthesis of 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2,4,6-trimethoxyphenyl)methyl]-1H-indole is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through a reaction between 2-methyl-1H-indole-3-carboxaldehyde and 2,4,6-trimethoxybenzyl bromide in the presence of a base such as potassium carbonate. The resulting product is then further purified using various techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
2-methyl-3-[(2-methyl-1H-indol-3-yl)(2,4,6-trimethoxyphenyl)methyl]-1H-indole has been extensively studied for its potential use in various scientific applications. One of the most promising areas of research has been its use as a selective inhibitor of the epidermal growth factor receptor (EGFR). This receptor is known to play a critical role in the development and progression of various types of cancer, and inhibiting its activity has been shown to be an effective strategy for treating cancer.
Propriétés
Nom du produit |
2-methyl-3-[(2-methyl-1H-indol-3-yl)(2,4,6-trimethoxyphenyl)methyl]-1H-indole |
|---|---|
Formule moléculaire |
C28H28N2O3 |
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
2-methyl-3-[(2-methyl-1H-indol-3-yl)-(2,4,6-trimethoxyphenyl)methyl]-1H-indole |
InChI |
InChI=1S/C28H28N2O3/c1-16-25(19-10-6-8-12-21(19)29-16)28(26-17(2)30-22-13-9-7-11-20(22)26)27-23(32-4)14-18(31-3)15-24(27)33-5/h6-15,28-30H,1-5H3 |
Clé InChI |
VGORYOMKFGYHCH-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=C(NC4=CC=CC=C43)C)C5=C(C=C(C=C5OC)OC)OC |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1)C(C3=C(NC4=CC=CC=C43)C)C5=C(C=C(C=C5OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(1,2-dimethyl-1H-indol-3-yl)(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethyl-1H-indole](/img/structure/B307457.png)
![Allyl 6-(2-naphthyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307459.png)
![Ethyl 4-{2-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B307461.png)
![10-(4-bromophenyl)-9-[3-ethoxy-4-(2-propynyloxy)phenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B307462.png)

![2-{2,3-dibromo-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-6-ethoxyphenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B307465.png)

![1-[6-Methyl-4-(2-phenylvinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B307468.png)

![4-[Bis(1-methylindol-3-yl)methyl]-2,6-diiodophenol](/img/structure/B307476.png)
![3-[1,3-benzodioxol-5-yl(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole](/img/structure/B307477.png)
![3-[(1,2-dimethyl-1H-indol-3-yl)(2-ethoxy-1-naphthyl)methyl]-1,2-dimethyl-1H-indole](/img/structure/B307478.png)
![3-[(3,5-dibromo-2-methoxyphenyl)(1-methyl-1H-indol-3-yl)methyl]-1-methyl-1H-indole](/img/structure/B307479.png)
![4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline](/img/structure/B307480.png)